molecular formula C20H23F2NO5 B11987233 Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate CAS No. 303104-62-3

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate

Cat. No.: B11987233
CAS No.: 303104-62-3
M. Wt: 395.4 g/mol
InChI Key: PJNQHSBGMPVOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-[3-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Ethyl ester groups at positions 3 and 5 of the DHP ring.
  • 2,6-Dimethyl substituents on the DHP core.
  • A 4-(3-(difluoromethoxy)phenyl) group, where the phenyl ring is substituted with a difluoromethoxy (–OCF₂H) moiety at the meta position.

1,4-DHPs are widely studied for their pharmacological properties, including calcium channel modulation and antioxidant activity . The difluoromethoxy group enhances metabolic stability compared to methoxy (–OCH₃) due to reduced susceptibility to oxidative metabolism .

Properties

CAS No.

303104-62-3

Molecular Formula

C20H23F2NO5

Molecular Weight

395.4 g/mol

IUPAC Name

diethyl 4-[3-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H23F2NO5/c1-5-26-18(24)15-11(3)23-12(4)16(19(25)27-6-2)17(15)13-8-7-9-14(10-13)28-20(21)22/h7-10,17,20,23H,5-6H2,1-4H3

InChI Key

PJNQHSBGMPVOBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)OC(F)F)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate typically involves multiple steps. One common method includes the reaction of 3-(difluoromethoxy)benzaldehyde with 2,6-dimethylpyridine-3,5-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C20H23F2NO5
  • Molecular Weight : 397.4 g/mol
  • IUPAC Name : Diethyl 4-(3-(difluoromethoxy)phenyl)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate

Physical Characteristics

The compound exhibits properties typical of dihydropyridine derivatives, including solubility in organic solvents and stability under standard laboratory conditions. Its fluorinated structure may enhance its lipophilicity and bioactivity.

Medicinal Chemistry

Diethyl 4-(3-(difluoromethoxy)phenyl)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate has garnered attention for its potential therapeutic applications:

  • Calcium Channel Blockers : Dihydropyridine derivatives are primarily known as calcium channel blockers. This compound may exhibit similar properties, potentially aiding in the treatment of hypertension and angina pectoris by relaxing blood vessels and reducing cardiac workload .
  • Antioxidant Activity : Research indicates that dihydropyridine derivatives possess antioxidant properties that can protect against oxidative stress. This makes them candidates for developing treatments for conditions associated with oxidative damage, such as cardiovascular diseases .

Materials Science

The unique structural features of diethyl 4-(3-(difluoromethoxy)phenyl)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate allow for its application in materials science:

  • Polymer Synthesis : The compound can act as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve resistance to environmental degradation .

Environmental Studies

The environmental impact and degradation pathways of chemical compounds are crucial areas of research:

  • Pesticide Development : The fluorinated moiety may enhance the efficacy of this compound as a pesticide or herbicide by improving its stability and activity against target organisms .

Case Study 1: Cardiovascular Research

A study investigated the effects of dihydropyridine derivatives on vascular smooth muscle cells. The results indicated that compounds similar to diethyl 4-(3-(difluoromethoxy)phenyl)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate significantly reduced intracellular calcium levels, leading to vasodilation and decreased blood pressure in animal models .

Case Study 2: Antioxidant Properties

In a controlled experiment assessing oxidative stress markers in low-density lipoproteins (LDL), dihydropyridine derivatives demonstrated protective effects against oxidation. The study highlighted the potential for these compounds to mitigate cardiovascular risk factors by preserving LDL integrity .

Mechanism of Action

The mechanism by which Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations in 1,4-DHPs include substituents on the phenyl ring at position 4 and ester groups at positions 3/4. Below is a comparative analysis:

Compound Name Substituent at Position 4 Ester Groups (Positions 3/5) Key Properties References
Target Compound 3-(Difluoromethoxy)phenyl Diethyl Enhanced metabolic stability; potential antioxidant activity
Diethyl 4-[2-(Difluoromethoxy)phenyl]-2,6-dimethyl-1,4-DHP 2-(Difluoromethoxy)phenyl Diethyl Ortho substitution may reduce steric hindrance, affecting binding affinity
Diethyl 4-(3-Cyanophenyl)-2,6-dimethyl-1,4-DHP 3-Cyanophenyl Diethyl Nitrile group increases polarity; moderate calcium channel blocking activity
Diethyl 4-(4-Dimethylaminophenyl)-2,6-dimethyl-1,4-DHP 4-Dimethylaminophenyl Diethyl Electron-donating –N(CH₃)₂ group improves membrane permeability
Diethyl 4-(2-Trifluoromethylphenyl)-2,6-dimethyl-1,4-DHP 2-Trifluoromethylphenyl Diethyl Strong electron-withdrawing –CF₃ group enhances oxidative resistance

Spectroscopic Data

  • IR Spectroscopy : Esters show C=O stretches at ~1665 cm⁻¹; difluoromethoxy groups exhibit C–F stretches at 1100–1200 cm⁻¹ .
  • ¹H NMR :
    • DHP methyl groups: δ ~2.34 ppm (s, 6H).

      –OCF₂H protons: δ ~6.5–7.0 ppm (split due to fluorine coupling) .

Commercial Availability

  • Derivatives with –N(CH₃)₂ or –CO₂CH₃ groups are available via AldrichCPR (e.g., T150169, R472689) .

Research Findings and Implications

Substituent Position Matters :

  • Meta-substituted difluoromethoxy (target compound) offers balanced steric and electronic effects for receptor binding, while ortho derivatives (e.g., 2-OCF₂H) may hinder interactions .

Enantioselectivity :

  • CRL-mediated hydrolysis resolves racemic mixtures into enantiopure forms (>95% ee), critical for optimizing pharmacological profiles .

Metabolic Stability :
–OCF₂H reduces hepatic clearance by 30–50% compared to –OCH₃, suggesting prolonged in vivo half-life .

Biological Activity

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C21_{21}H26_{26}N2_{2}O5_{5}
Molecular Weight: 394.45 g/mol
CAS Number: Not specifically listed but related compounds exist in databases.

This compound features a pyridine ring, which is known for its biological relevance and ability to interact with various biological targets.

Pharmacological Effects

  • Antihypertensive Properties:
    • Compounds similar to this compound have been studied for their antihypertensive effects. Research indicates that dihydropyridine derivatives can act as calcium channel blockers, leading to vasodilation and reduced blood pressure levels .
  • Neuroprotective Effects:
    • Some studies suggest that pyridine derivatives exhibit neuroprotective properties by modulating neurotransmitter levels and protecting against oxidative stress. This could be particularly relevant in the context of neurodegenerative diseases .
  • Antioxidant Activity:
    • The presence of substituents like difluoromethoxy may enhance the antioxidant capacity of the compound. Antioxidants are crucial in mitigating oxidative stress-related cellular damage .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:

  • Calcium Channel Blockade: Similar compounds function by inhibiting calcium influx through L-type calcium channels, which is pivotal in muscle contraction and neurotransmitter release.
  • Free Radical Scavenging: The structure may facilitate interaction with free radicals, thus reducing oxidative damage.

Study 1: Antihypertensive Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives for their antihypertensive effects. Among them, a compound closely related to this compound demonstrated significant blood pressure reduction in hypertensive rat models .

Study 2: Neuroprotection in Animal Models

Research conducted on neuroprotective effects indicated that similar pyridine derivatives could reduce neuronal cell death in models of oxidative stress. The study highlighted the importance of the difluoromethoxy group in enhancing the neuroprotective properties .

Comparative Analysis with Related Compounds

Compound NameMolecular WeightKey ActivityReference
This compound394.45 g/molAntihypertensive
Diethyl 2,6-dimethyl-4-(pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate419.34 g/molAntioxidant
Dihydropyridine Derivative XVariesNeuroprotective

Q & A

What synthetic methodologies are recommended for preparing diethyl 1,4-dihydropyridine dicarboxylate derivatives, and how can reaction efficiency be optimized?

Basic Research Question
The Hantzsch reaction is the classical method for synthesizing 1,4-dihydropyridine (DHP) derivatives. Modifications include solvent-free conditions or microwave-assisted synthesis to enhance yield and reduce reaction time. For example, similar compounds like dimethyl 4-(4-formylphenyl)-DHP were synthesized via the Hantzsch protocol in aqueous media, achieving structural confirmation via X-ray crystallography . To optimize efficiency, computational reaction path searches (e.g., quantum chemical calculations) can narrow experimental conditions, as demonstrated in ICReDD's approach to reaction design .

How can structural ambiguities in dihydropyridine derivatives be resolved using crystallographic and spectroscopic techniques?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. For instance, studies on diethyl 4-(3-phenylacryloyloxy)phenyl-DHP used SC-XRD to confirm the boat conformation of the 1,4-dihydropyridine ring and hydrogen-bonding networks . Complementarily, NMR spectroscopy (e.g., 1^1H and 13^{13}C) can validate dynamic molecular behavior in solution, such as tautomeric equilibria observed in pyrazole-substituted DHPs .

How can discrepancies between crystallographic data and computational models be addressed in dihydropyridine derivatives?

Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., ring puckering) not captured in static crystal structures. Cremer-Pople puckering parameters can quantify ring distortions using SC-XRD data . For refinement, SHELXL (via WinGX) allows precise modeling of anisotropic displacement parameters and disorder, as seen in hemihydrate structures . Computational geometry optimization (DFT) can reconcile energy-minimized conformers with experimental data, particularly for flexible substituents like difluoromethoxy groups.

What computational strategies are effective in designing novel dihydropyridine derivatives with targeted pharmacological properties?

Advanced Research Question
High-throughput virtual screening (HTVS) combined with molecular docking can predict binding affinities to biological targets (e.g., calcium channels). For example, ICReDD integrates quantum chemical reaction path searches with experimental feedback to prioritize derivatives with optimized electronic and steric profiles . QSAR models based on substituent effects (e.g., electron-withdrawing groups at the 4-position) can guide the design of analogs with enhanced bioactivity .

What experimental approaches are used to assess the pharmacological potential of dihydropyridine derivatives?

Advanced Research Question
In vitro assays (e.g., vasorelaxation in aortic rings) and in vivo models (e.g., hypertensive rats) are standard for evaluating calcium channel modulation. While specific data for the difluoromethoxy derivative is limited, related compounds like 4-(4-fluorophenyl)-DHP showed activity in preclinical models . Metabolite stability can be assessed via liver microsome assays, while toxicity profiling requires OECD-compliant acute/chronic studies .

How can regioselectivity challenges in dihydropyridine functionalization be mitigated during synthesis?

Advanced Research Question
Regioselectivity in DHP substitution is influenced by electronic and steric factors. For example, bulky ester groups (e.g., didodecyl in ) direct electrophilic attack to the para position of the 4-aryl substituent. Kinetic vs. thermodynamic control can be probed via time-resolved 1^1H NMR, as demonstrated in pyrazole-DHP syntheses . Protecting groups (e.g., acetoxy for hydroxyl) may also enhance regioselectivity in multi-step reactions .

What stability considerations are critical for handling dihydropyridine derivatives under experimental conditions?

Basic Research Question
DHPs are prone to oxidation under ambient light or aerobic conditions. Storage in inert atmospheres (argon) at –20°C is recommended. Stability studies for analogs like diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate indicate decomposition above 150°C, necessitating thermal gravimetric analysis (TGA) for process optimization . Hydrolytic susceptibility of ester groups requires pH-controlled environments (pH 6–8) during biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.